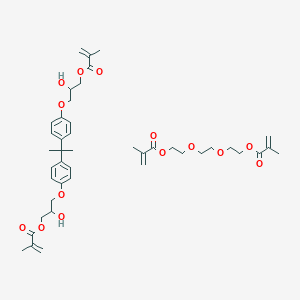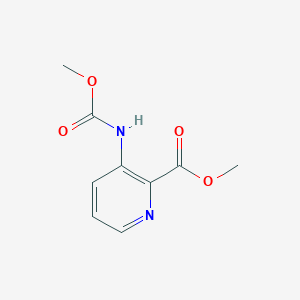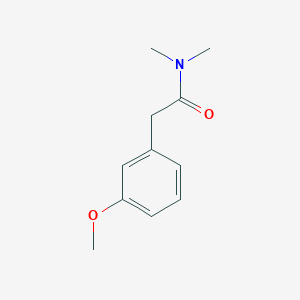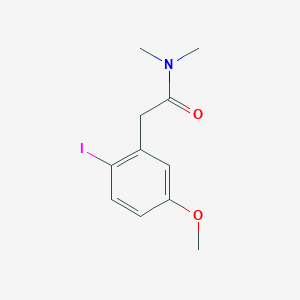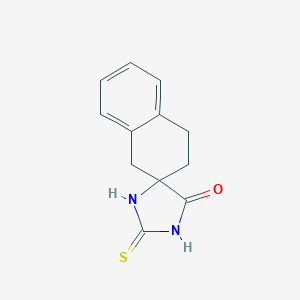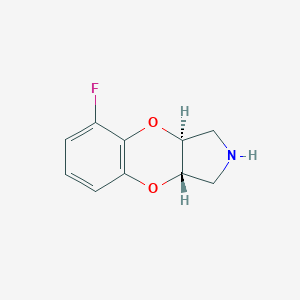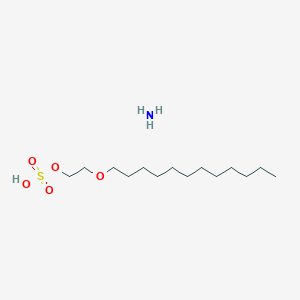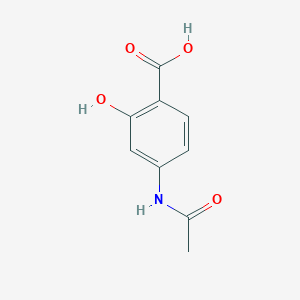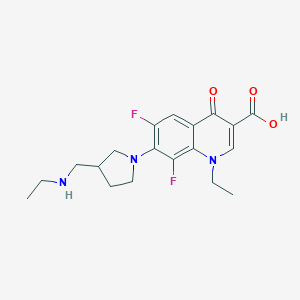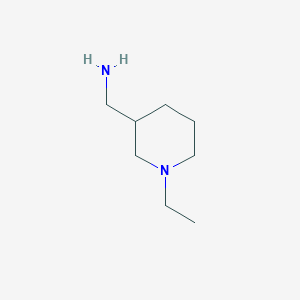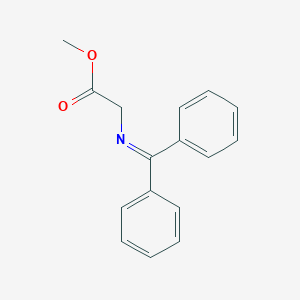
4-Isopropylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPOL and has been used in several studies to investigate its mechanism of action and physiological effects.
Mechanism Of Action
The exact mechanism of action of 4-Isopropylpyridin-3-OL is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its analgesic and anti-inflammatory effects.
Biochemical And Physiological Effects
Studies have shown that 4-Isopropylpyridin-3-OL can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in rats. Additionally, IPOL has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related damage.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Isopropylpyridin-3-OL in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage required to achieve desired effects is not well-established, which can make it challenging to design experiments.
Future Directions
There are several potential future directions for research on 4-Isopropylpyridin-3-OL. One area of interest is its potential use in treating neurodegenerative diseases, as preliminary studies have shown promising results. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage for various applications. Further studies may also investigate the potential use of IPOL in treating other conditions such as chronic pain and inflammation.
Synthesis Methods
The synthesis of 4-Isopropylpyridin-3-OL involves the reaction of 3-hydroxypyridine with isopropyl iodide and a base such as potassium carbonate. This process yields the desired compound, which can be purified through various methods such as column chromatography.
Scientific Research Applications
4-Isopropylpyridin-3-OL has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, IPOL has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
101925-24-0 |
|---|---|
Product Name |
4-Isopropylpyridin-3-OL |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
InChI Key |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)O |
synonyms |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
